molecular formula C16H10Cl2N2O B5561714 (Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide

(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide

Cat. No.: B5561714
M. Wt: 317.2 g/mol
InChI Key: YERJUASONIYYRB-WQLSENKSSA-N
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Description

(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a phenylprop-2-enamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide typically involves the reaction of 3,4-dichloroaniline with cinnamaldehyde in the presence of a base, followed by the addition of a cyano group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (LiAlH4, NaBH4), and nucleophiles (amines, alcohols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has been studied for its potential as an anticancer agent. Research has shown that it exhibits selective antitumor activity in breast cancer cell lines via the aryl hydrocarbon receptor pathway .

Medicine

In medicine, the compound’s ability to interact with specific molecular targets makes it a candidate for drug development. Its selective activity against cancer cells highlights its potential as a therapeutic agent.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide involves its interaction with the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound induces the expression of CYP1-metabolizing mono-oxygenases, leading to DNA damage, checkpoint activation, S-phase cell cycle arrest, and cell death in sensitive breast cancer cell lines . This pathway highlights the compound’s potential as a selective anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide is unique due to its combination of a cyano group, dichlorophenyl group, and phenylprop-2-enamide moiety

Properties

IUPAC Name

(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-14-7-6-13(9-15(14)18)20-16(21)12(10-19)8-11-4-2-1-3-5-11/h1-9H,(H,20,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERJUASONIYYRB-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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